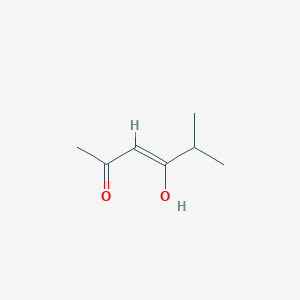
(Z)-4-hydroxy-5-methylhex-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-hydroxy-5-methylhex-3-en-2-one, also known as HME, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. HME is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
作用機序
The mechanism of action of (Z)-4-hydroxy-5-methylhex-3-en-2-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. (Z)-4-hydroxy-5-methylhex-3-en-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease.
生化学的および生理学的効果
(Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as potential neuroprotective effects. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. (Z)-4-hydroxy-5-methylhex-3-en-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease. In addition, (Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its potential neuroprotective effects and has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
(Z)-4-hydroxy-5-methylhex-3-en-2-one has several advantages for use in laboratory experiments, including its versatility as a building block for the synthesis of various compounds and its potential as a therapeutic agent. However, there are also limitations to the use of (Z)-4-hydroxy-5-methylhex-3-en-2-one in laboratory experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of (Z)-4-hydroxy-5-methylhex-3-en-2-one, including further exploration of its mechanism of action and its potential as a therapeutic agent. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have antioxidant and anti-inflammatory properties and has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of (Z)-4-hydroxy-5-methylhex-3-en-2-one and its potential as a therapeutic agent. In addition, there is potential for the development of new compounds based on (Z)-4-hydroxy-5-methylhex-3-en-2-one for use in various fields, including organic chemistry and biochemistry.
合成法
(Z)-4-hydroxy-5-methylhex-3-en-2-one can be synthesized through various methods, including the oxidation of 4-methyl-2-pentanone, the aldol condensation of 2-methylpropanal and acetaldehyde, and the aldol condensation of 3-methylbutanal and acetaldehyde. The most commonly used method for synthesizing (Z)-4-hydroxy-5-methylhex-3-en-2-one is the aldol condensation of 2-methylpropanal and acetaldehyde. This method involves the reaction of 2-methylpropanal with acetaldehyde in the presence of a base catalyst to form (Z)-4-hydroxy-5-methylhex-3-en-2-one.
科学的研究の応用
(Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been used as a building block in the synthesis of various compounds, including chiral auxiliaries, chiral ligands, and natural products. In biochemistry, (Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its mechanism of action and its potential as a therapeutic agent. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have antioxidant and anti-inflammatory properties and has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
188677-60-3 |
|---|---|
製品名 |
(Z)-4-hydroxy-5-methylhex-3-en-2-one |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
(Z)-4-hydroxy-5-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h4-5,9H,1-3H3/b7-4- |
InChIキー |
UTTSDKCNJMWXSK-DAXSKMNVSA-N |
異性体SMILES |
CC(C)/C(=C/C(=O)C)/O |
SMILES |
CC(C)C(=CC(=O)C)O |
正規SMILES |
CC(C)C(=CC(=O)C)O |
同義語 |
4-Hexen-3-one, 5-hydroxy-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



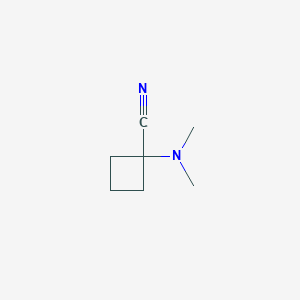
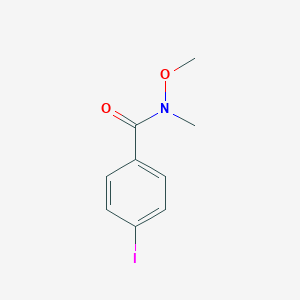
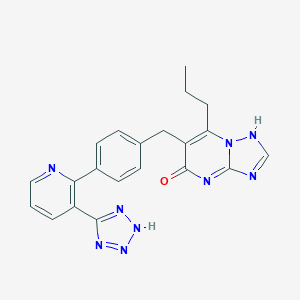
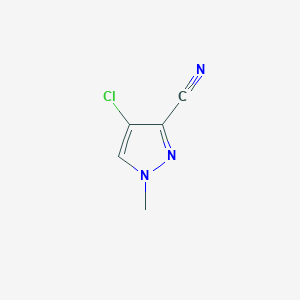
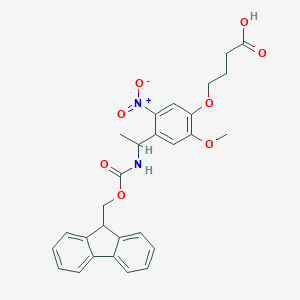
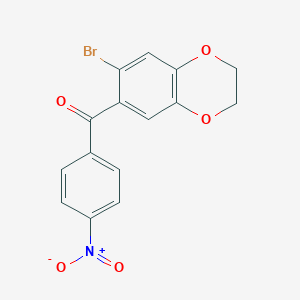

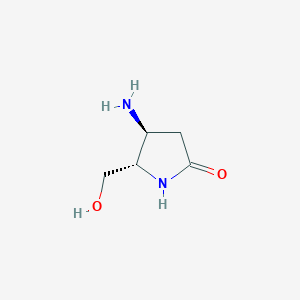
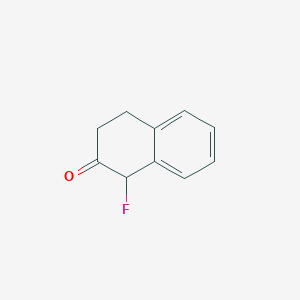
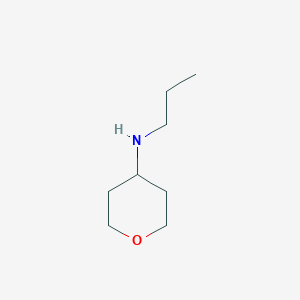
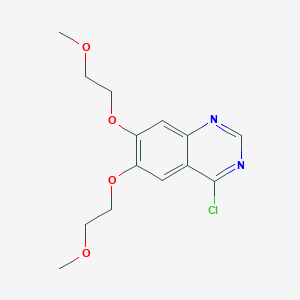
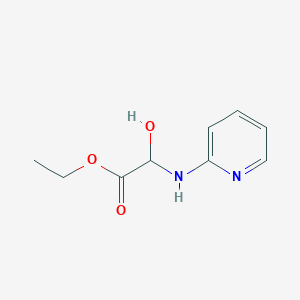
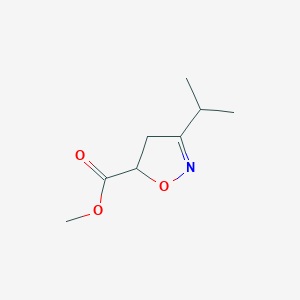
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)